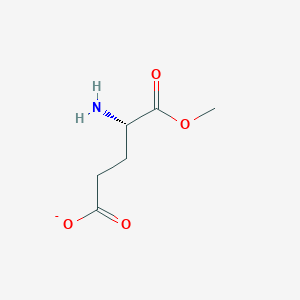

Glutamic acid, 1-methyl ester

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Glutamic acid, 1-methyl ester is a nonessential amino acid derivative that plays a significant role in the mammalian central nervous system. It is known for its function as a neurotransmitter for cone photoreceptors in the human brain and is used in the treatment of liver diseases accompanied by encephalopathy .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Glutamic acid, 1-methyl ester can be synthesized through the esterification of L-glutamic acid with methanol. This reaction typically involves the use of sulfuric acid as a catalyst and is carried out at a temperature of 20°C for about 4 hours . Another method involves the reaction of amino acids with methanol in the presence of trimethylchlorosilane at room temperature .

Industrial Production Methods: Industrial production of this compound often employs similar esterification techniques but on a larger scale, ensuring high yield and purity. The use of ion-exchange resins and other catalysts can also be incorporated to optimize the process .

Análisis De Reacciones Químicas

Types of Reactions: Glutamic acid, 1-methyl ester undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert it into different amino acid derivatives.

Substitution: It can undergo substitution reactions where the ester group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.

Substitution: Conditions often involve nucleophilic reagents under mild to moderate temperatures.

Major Products: The major products formed from these reactions include various derivatives of L-glutamic acid, such as oxo derivatives, reduced amino acids, and substituted esters .

Aplicaciones Científicas De Investigación

Biochemical Applications

1. Neurotransmitter Functionality

Glutamic acid is a crucial neurotransmitter in the mammalian central nervous system. Its methyl ester form is particularly important for cone photoreceptors in the retina, where it plays a role in visual signal transduction. Research indicates that glutamic acid, 1-methyl ester can enhance synaptic transmission and improve neuronal communication .

2. Prodrug Development

The compound has been explored as a prodrug for various therapeutic agents. For instance, it has been utilized to enhance the bioavailability of drugs that exhibit poor membrane permeability due to their hydrophilic nature. By converting these drugs into their methyl ester forms, researchers have observed improved lipophilicity and cellular uptake .

3. Polypeptide Synthesis

this compound serves as an essential building block in peptide synthesis. Its ability to protect carboxyl groups allows for selective coupling reactions in the formation of cyclic and linear peptides. This property is particularly useful in synthesizing polypeptides that include glutamic acid as a component .

Industrial Applications

1. Pharmaceutical Industry

In pharmaceuticals, this compound is used to develop formulations aimed at treating liver diseases associated with hepatic encephalopathy. It helps manage symptoms by influencing neurotransmitter levels and improving cognitive function .

2. Cosmetic Industry

The compound is also employed in cosmetic formulations due to its moisturizing properties and role as an amino acid derivative that can enhance skin hydration and elasticity.

Case Study 1: Neuroprotective Effects

A study investigated the neuroprotective effects of this compound on neuronal cells subjected to oxidative stress. Results demonstrated that treatment with this compound significantly reduced cell death and improved cell viability compared to untreated controls. The mechanism was attributed to enhanced antioxidant activity and modulation of apoptotic pathways.

Case Study 2: Drug Delivery Systems

Research on drug delivery systems utilizing this compound as a prodrug revealed that encapsulating this compound within nanoparticle carriers improved drug stability and release profiles. In vitro studies showed enhanced cellular uptake and therapeutic efficacy against cancer cell lines.

Data Table: Comparison of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Neurotransmitter Function | Enhances synaptic transmission | Improves neuronal communication |

| Prodrug Development | Increases bioavailability of hydrophilic drugs | Enhanced lipophilicity improves uptake |

| Polypeptide Synthesis | Building block for cyclic/linear peptides | Facilitates selective coupling reactions |

| Pharmaceutical Use | Treatment for hepatic encephalopathy | Improves cognitive function |

| Cosmetic Formulations | Moisturizing agent | Enhances skin hydration |

Mecanismo De Acción

Glutamic acid, 1-methyl ester exerts its effects by activating both ionotropic and metabotropic glutamate receptors. The ionotropic receptors include non-NMDA (AMPA and kainate) and NMDA receptors. Free glutamic acid, which is converted from this compound, cannot cross the blood-brain barrier in appreciable quantities. Instead, it is converted into L-glutamine, which the brain uses for fuel and protein synthesis .

Comparación Con Compuestos Similares

- L-Glutamic Acid γ-Methyl Ester

- L-Glutamate Methyl Ester

- Nα-Fmoc-L-Glutamic Acid α-Benzyl Ester

- L-Glutamic Acid Diethyl Ester

Comparison: Glutamic acid, 1-methyl ester is unique due to its specific role as a neurotransmitter and its application in treating hepatic encephalopathy. While similar compounds like L-Glutamic Acid γ-Methyl Ester and L-Glutamate Methyl Ester share structural similarities, they differ in their specific applications and biological roles .

Propiedades

Fórmula molecular |

C6H10NO4- |

|---|---|

Peso molecular |

160.15 g/mol |

Nombre IUPAC |

(4S)-4-amino-5-methoxy-5-oxopentanoate |

InChI |

InChI=1S/C6H11NO4/c1-11-6(10)4(7)2-3-5(8)9/h4H,2-3,7H2,1H3,(H,8,9)/p-1/t4-/m0/s1 |

Clave InChI |

SEWIYICDCVPBEW-BYPYZUCNSA-M |

SMILES isomérico |

COC(=O)[C@H](CCC(=O)[O-])N |

SMILES canónico |

COC(=O)C(CCC(=O)[O-])N |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.